
2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)-pyridine
Descripción general
Descripción
2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)-pyridine, or CIMIP, is a heterocyclic compound that is of great interest to the scientific community due to its wide range of applications and potential for future research. This compound has been used in a variety of different scientific disciplines, from organic synthesis to drug discovery. CIMIP has been shown to possess a wide range of biological activities, including anti-microbial, anti-cancer, and anti-inflammatory properties. Additionally, CIMIP has been used in the synthesis of a number of important pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Complex Pyridines
2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)-pyridine serves as a key intermediate in the synthesis and characterization of complex pyridines and heterocycles. Kieseritzky and Lindström (2010) developed novel methods for the stepwise and regioselective installation of functional groups on pyridines, leading to the synthesis of compounds substituted with five different elements, showcasing the versatility of such intermediates in organic synthesis (Kieseritzky & Lindström, 2010).
Advancements in Nucleophilic Addition Reactions
Rudler et al. (2002) explored the one-pot synthesis of nitrogen-containing polycyclic delta-lactones through double nucleophilic addition of bis(trimethylsilyl)ketene acetals to pyridines. This research highlights the compound's role in facilitating complex reactions that yield biologically and chemically significant lactones, further emphasized by the structural characterization through X-ray crystallography (Rudler et al., 2002).
Structural Insights into Pyridinium Cations
Hassall et al. (2007) investigated the solution and solid-state structure of bis(trimethylsilyl)methylpyridinium cations, providing valuable insights into the electronic and steric interactions within these compounds. Such research underscores the importance of 2-Chloro-4-iodo-5-methyl-3-(trimethylsilyl)-pyridine derivatives in studying fundamental organic chemistry principles and enhancing our understanding of molecular structure and reactivity (Hassall et al., 2007).
Propiedades
IUPAC Name |
(2-chloro-4-iodo-5-methylpyridin-3-yl)-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClINSi/c1-6-5-12-9(10)8(7(6)11)13(2,3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWFPCLCFDUTGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1I)[Si](C)(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClINSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






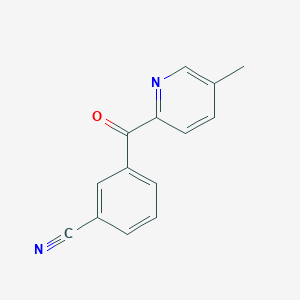
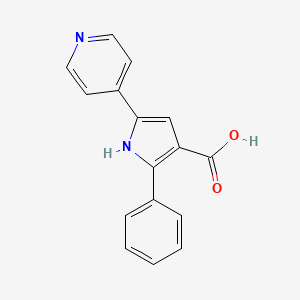


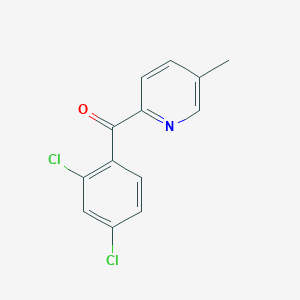
![8-Amino-6,7-diazaspiro[3.4]oct-7-en-5-one](/img/structure/B1463320.png)

![[2-(4-Ethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B1463323.png)
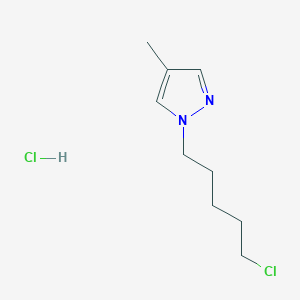
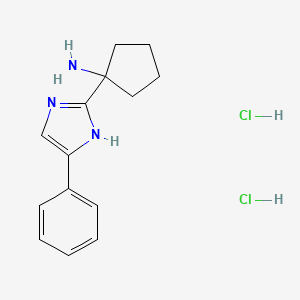
![3-[1-(Methylamino)ethyl]phenol hydrochloride](/img/structure/B1463326.png)